molecular formula C29H29N3O5S B380843 3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 326882-05-7

3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B380843
CAS No.: 326882-05-7
M. Wt: 531.6g/mol
InChI Key: PBCVFPLNIAEGRZ-UHFFFAOYSA-N
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Description

3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a piperidine ring, and an isoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and suitable coupling reagents.

    Attachment of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the benzoyl moiety.

    Construction of the Isoquinoline Core: This can be accomplished through various cyclization and condensation reactions involving aromatic precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and piperidine rings play a crucial role in binding to these targets, while the isoquinoline core contributes to the overall stability and activity of the molecule. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridine
  • (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
  • (4-fluorophenyl)-acrylonitrile
  • Benzo[f]chromen-3-one

Uniqueness

3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is unique due to its combination of functional groups and structural complexity

Properties

IUPAC Name

2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5S/c33-27(22-9-11-23(12-10-22)38(36,37)31-15-1-2-16-31)30-17-13-20(14-18-30)19-32-28(34)24-7-3-5-21-6-4-8-25(26(21)24)29(32)35/h3-12,20H,1-2,13-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCVFPLNIAEGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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